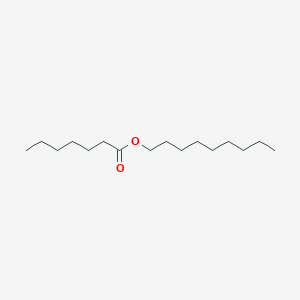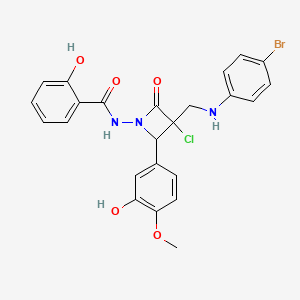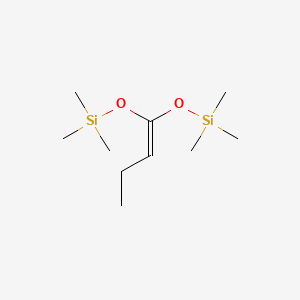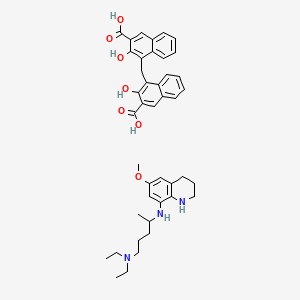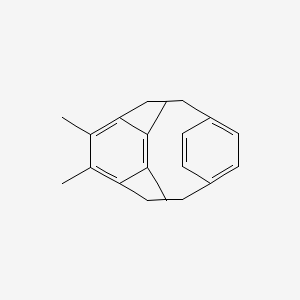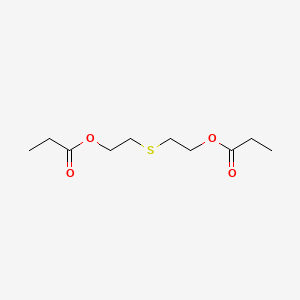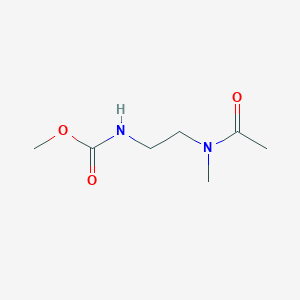
Methyl (2-(N-methylacetamido)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-(N-methylacetamido)ethyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This specific compound is characterized by its unique structure, which includes a methyl group, an acetamido group, and a carbamate group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2-(N-methylacetamido)ethyl)carbamate can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere . This reaction is advantageous due to its simplicity and high purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
Methyl (2-(N-methylacetamido)ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new carbamate derivatives.
科学的研究の応用
Methyl (2-(N-methylacetamido)ethyl)carbamate has a wide range of scientific research applications:
作用機序
The mechanism of action of methyl (2-(N-methylacetamido)ethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, disrupting their normal function .
類似化合物との比較
Similar Compounds
Ethyl carbamate:
Methyl carbamate: A simpler carbamate ester, often used as a starting material in organic synthesis.
N-methylcarbamate: Another related compound with similar reactivity and applications.
Uniqueness
Methyl (2-(N-methylacetamido)ethyl)carbamate is unique due to its specific structure, which combines a methyl group, an acetamido group, and a carbamate group. This unique combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C7H14N2O3 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
methyl N-[2-[acetyl(methyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C7H14N2O3/c1-6(10)9(2)5-4-8-7(11)12-3/h4-5H2,1-3H3,(H,8,11) |
InChIキー |
OVLBEPIZGWJDBC-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)CCNC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


